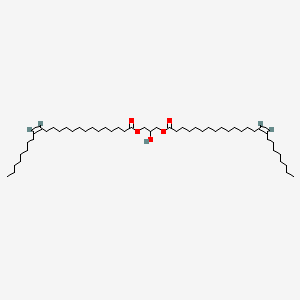

(15Z,15'Z)-15-tetracosenoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

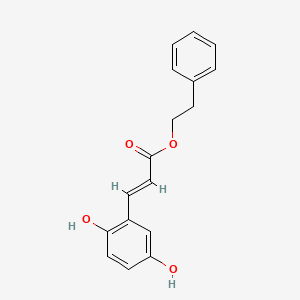

1,3-Dinervonoyl-rac-glycerol is a diacylglycerol compound that contains nervonic acid at the sn-1 and sn-3 positions It is a glycerolipid, which means it is composed of glycerol and fatty acids

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3-Dinervonoyl-rac-Glycerin kann durch Veresterung von Glycerin mit Nervonsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren, um den Veresterungsprozess zu erleichtern. Ein übliches Verfahren ist die direkte Kondensation von Glycerin mit Nervonsäure in Gegenwart eines homogenen Katalysators . Die Reaktionsbedingungen, wie Temperatur, Katalysatortyp und molares Verhältnis der Reaktanten, werden optimiert, um hohe Ausbeuten des gewünschten Produkts zu erzielen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 1,3-Dinervonoyl-rac-Glycerin großtechnische Veresterungsprozesse umfassen. Diese Prozesse sind so konzipiert, dass Effizienz und Ausbeute maximiert und gleichzeitig die Kosten minimiert werden. Die Verwendung von kontinuierlichen Reaktoren und fortschrittlichen Trenntechniken kann die Produktion von hochreinem 1,3-Dinervonoyl-rac-Glycerin verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Dinervonoyl-rac-Glycerin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Die Estergruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile Reagenzien wie Amine oder Alkohole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von 1,3-Dinervonoyl-rac-Glycerin zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1,3-Dinervonoyl-rac-Glycerin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung von Veresterung und Glycerolipidchemie verwendet.

Biologie: Die Verbindung wird auf ihre Rolle im zellulären Lipidstoffwechsel und Signalwegen untersucht.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen, zu erforschen.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dinervonoyl-rac-Glycerin beinhaltet seine Interaktion mit den zellulären Lipidstoffwechselwegen. Die Verbindung kann in Zellmembranen eingebaut werden und beeinflusst so die Membranfluidität und Signalprozesse. Es kann auch mit bestimmten Enzymen interagieren, die am Lipidstoffwechsel beteiligt sind, und deren Aktivität und Regulation beeinflussen .

Wirkmechanismus

The mechanism of action of 1,3-Dinervonoyl-rac-glycerol involves its interaction with cellular lipid metabolism pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also interact with specific enzymes involved in lipid metabolism, influencing their activity and regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dimyristoyl-sn-Glycero-3-Phosphocholin: Diese Verbindung ist ein weiteres Glycerolipid mit unterschiedlicher Fettsäurezusammensetzung und Eigenschaften.

1,3-Dipalmitoyl-rac-Glycerin: Ähnlich in der Struktur, enthält aber Palmitinsäure anstelle von Nervonsäure.

1,3-Dioleoyl-rac-Glycerin: Enthält Ölsäure und weist unterschiedliche physikalische und chemische Eigenschaften auf.

Einzigartigkeit

1,3-Dinervonoyl-rac-Glycerin ist einzigartig aufgrund des Vorhandenseins von Nervonsäure, die bestimmte Eigenschaften in Bezug auf Membranfluidität und Signalgebung verleiht. Seine Struktur ermöglicht eindeutige Wechselwirkungen mit zellulären Komponenten, was es wertvoll für die Forschung im Bereich des Lipidstoffwechsels und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-tetracos-15-enoyl]oxypropyl] (Z)-tetracos-15-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,49,52H,3-16,21-48H2,1-2H3/b19-17-,20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPHBBXRGIBNW-CLFAGFIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(24:1n9/0:0/24:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)